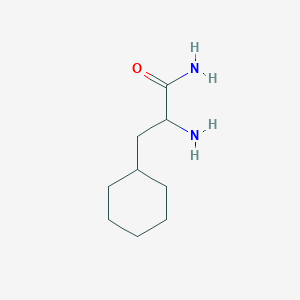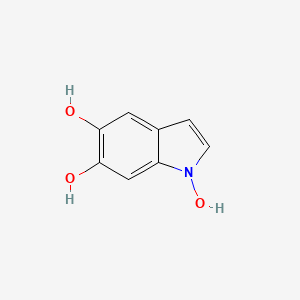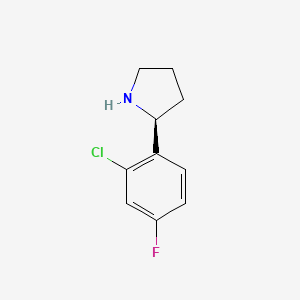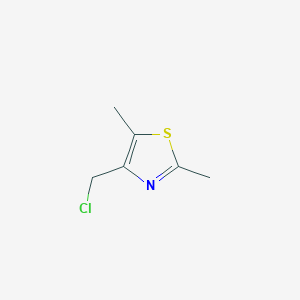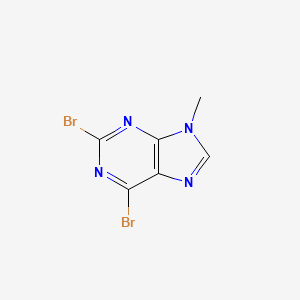
2,6-Dibromo-9-methyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-9-methyl-9H-purine is a brominated purine derivative with the molecular formula C6H4Br2N4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-9-methyl-9H-purine typically involves the bromination of 9-methyl-9H-purine. One common method is the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar brominating agents. The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-9-methyl-9H-purine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2,6-diazido-9-methyl-9H-purine .
Scientific Research Applications
2,6-Dibromo-9-methyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-9-methyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-9-methyl-9H-purine
- 2,6-Difluoro-9-methyl-9H-purine
- 2,6-Diiodo-9-methyl-9H-purine
Uniqueness
2,6-Dibromo-9-methyl-9H-purine is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo counterparts. The bromine atoms influence the compound’s reactivity, making it suitable for specific applications where other halogenated purines may not be as effective .
Properties
Molecular Formula |
C6H4Br2N4 |
|---|---|
Molecular Weight |
291.93 g/mol |
IUPAC Name |
2,6-dibromo-9-methylpurine |
InChI |
InChI=1S/C6H4Br2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3 |
InChI Key |
UMHFOXCKUJOQHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13036631.png)





